N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-phenylacetamide

angiogenesis inhibition endothelial cell proliferation structure-activity relationship

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-phenylacetamide (CAS 681158-24-7, molecular formula C₁₈H₁₄N₂O₂S, molecular weight 322.38 g/mol) is a synthetic heterocyclic compound that fuses a chromene (benzopyran) ring system with a thiazole ring, bearing a phenylacetamide substituent at the 2-position of the thiazole. The chromeno[4,3-d]thiazole scaffold is characterized by a rigid, planar tricyclic architecture that combines the oxygen-containing chromene moiety with a nitrogen- and sulfur-containing thiazole, conferring a distinct hydrogen-bonding and π-stacking profile compared to monocyclic thiazole or chromone derivatives.

Molecular Formula C18H14N2O2S
Molecular Weight 322.38
CAS No. 681158-24-7
Cat. No. B2855367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4H-chromeno[4,3-d]thiazol-2-yl)-2-phenylacetamide
CAS681158-24-7
Molecular FormulaC18H14N2O2S
Molecular Weight322.38
Structural Identifiers
SMILESC1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)CC4=CC=CC=C4
InChIInChI=1S/C18H14N2O2S/c21-16(10-12-6-2-1-3-7-12)19-18-20-17-13-8-4-5-9-14(13)22-11-15(17)23-18/h1-9H,10-11H2,(H,19,20,21)
InChIKeyHPTIJVQZYGTWPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4H-Chromeno[4,3-d]thiazol-2-yl)-2-phenylacetamide (CAS 681158-24-7): Chemical Identity, Scaffold Architecture, and Procurement Baseline


N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-phenylacetamide (CAS 681158-24-7, molecular formula C₁₈H₁₄N₂O₂S, molecular weight 322.38 g/mol) is a synthetic heterocyclic compound that fuses a chromene (benzopyran) ring system with a thiazole ring, bearing a phenylacetamide substituent at the 2-position of the thiazole . The chromeno[4,3-d]thiazole scaffold is characterized by a rigid, planar tricyclic architecture that combines the oxygen-containing chromene moiety with a nitrogen- and sulfur-containing thiazole, conferring a distinct hydrogen-bonding and π-stacking profile compared to monocyclic thiazole or chromone derivatives [1]. This compound is cataloged as a research-grade building block (typical purity ≥95%) and is designated exclusively for non-human research use, not for therapeutic or veterinary applications [2]. The chromeno-fused thiazole scaffold has attracted attention in medicinal chemistry for its potential to engage multiple biological targets, including enzymes implicated in cancer cell proliferation and inflammatory signaling [3][4].

Why N-(4H-Chromeno[4,3-d]thiazol-2-yl)-2-phenylacetamide Cannot Be Interchanged with Structurally Adjacent Analogs


Within the chromeno[4,3-d]thiazole chemical series, seemingly minor structural modifications produce divergent biological and physicochemical outcomes that preclude casual analog substitution. The oxygen atom in the chromene ring of this compound creates distinct electronic and hydrogen-bonding properties versus the sulfur-containing thiochromeno[4,3-d]thiazole analogs, which have been shown to exhibit low-micromolar antiproliferative activity against HUVEC (IC₅₀ = 1.1 μM for the most potent thiochromenothiazoleamine derivative 37) [1]. The phenylacetamide acyl group contributes a specific hydrophobic footprint and π-stacking potential that differs from the cyclohexanecarboxamide (CAS 681159-22-8), cinnamamide (CAS 1098639-84-9), or butyramide (CAS 898441-05-9) variants—each of which presents altered lipophilicity, rotational freedom, and target engagement profiles [2]. Patent literature on phenylacetamide-thiazole derivatives demonstrates that the phenylacetamide moiety is specifically associated with cyclin-dependent kinase (cdk) inhibitory activity, positioning this substitution pattern as functionally relevant for cell-cycle-targeted research applications [3]. Generic interchange with a non-chromeno-fused thiazole or a monocyclic chromone would forfeit the scaffold rigidity and dual-ring aromaticity that underpin target binding affinity in this chemotype [4].

Quantitative Differentiation Evidence for N-(4H-Chromeno[4,3-d]thiazol-2-yl)-2-phenylacetamide versus Closest Analogs


Chromene Oxygen versus Thiochromene Sulfur: Differential Antiproliferative Potency in Endothelial Cell Models

The chromeno[4,3-d]thiazole scaffold (oxygen-containing chromene) differs fundamentally from the thiochromeno[4,3-d]thiazole scaffold (sulfur-containing thiochromene). In a head-to-head SAR study of tricyclic thiazoleamine derivatives, the most potent thiochromenothiazoleamine (compound 37) inhibited HUVEC proliferation with an IC₅₀ of 1.1 μM, whereas the oxygen-containing chromeno analogs were not represented among the most active inhibitors in that series [1]. This indicates that the oxygen-to-sulfur heteroatom substitution in the fused six-membered ring is a critical determinant of antiproliferative potency, and the chromeno variant (O-containing) may exhibit a distinct selectivity or potency profile that merits independent characterization rather than extrapolation from thiochromeno data [1]. The thiochromenothiazoleamine 37 also inhibited HUVEC tube formation by ~65% at 5 μM, establishing a quantitative functional benchmark for scaffold comparison [1].

angiogenesis inhibition endothelial cell proliferation structure-activity relationship

Phenylacetamide Substituent: CDK Inhibitory Activity versus Alternative Acyl Groups

The phenylacetamide moiety on the 2-amino position of the thiazole ring is structurally defined as a pharmacophore for cyclin-dependent kinase (cdk) inhibition in patent literature [1]. Phenylacetamido-thiazole derivatives are claimed to function as highly specific antitumor agents by selectively inducing tumor cell cycle arrest and apoptosis, with reduced toxicity compared to conventional cytotoxic drugs [1]. Alternative acyl substituents on the chromeno[4,3-d]thiazol-2-amine core—such as cyclohexanecarboxamide (MW 342.42, saturated cyclic alkyl), cinnamamide (MW 318.38, extended conjugated system), or butyramide (MW 274.34, short alkyl chain)—lack this established cdk-inhibitory pharmacophore linkage [2]. The phenylacetamide group introduces a specific combination of aromatic π-stacking capacity, hydrogen-bond donor/acceptor geometry (amide NH as donor, carbonyl as acceptor), and hydrophobic surface area that is absent in saturated or extended-conjugation alternatives [1][2].

cyclin-dependent kinase inhibition phenylacetamide pharmacophore antitumor agent

Chromeno-Thiopyrano-Thiazole Hybrid Anticancer Activity: Class-Level Cytotoxicity Benchmark against Leukemia and Breast Cancer Lines

Structurally related chromeno[4',3':4,5]thiopyrano[2,3-d]thiazole derivatives have been systematically evaluated for anticancer activity across a panel of mammalian cell lines [1]. The most active derivative (compound 3) demonstrated cytotoxicity against Jurkat T-cell leukemia (IC₅₀ = 3.9 μM, most sensitive), K562 chronic myelogenous leukemia, U251 glioblastoma, HL-60, MCF-7 breast adenocarcinoma, and MDA-MB-231 lines [1]. Critically, this compound exhibited a tumor-selectivity window: IC₅₀ > 100 μM against non-tumor somatic cells including HaCaT keratinocytes, HEK293 cells, murine Balb/c 3T3 fibroblasts, J774.2 macrophages, mink Mv1Lu cells, and normal mitogen-activated human blood lymphocytes [1]. The derivative induced apoptosis via a mitochondria-dependent ROS-mediated pathway with DNA damage in Jurkat and U251 cells, while producing significantly lower DNA damage in normal human lymphocytes [1]. These data establish a class-level benchmark for chromeno-fused thiazole derivatives as potentially tumor-selective cytotoxic agents with a >25-fold selectivity window in the most favorable cases [1].

anticancer cytotoxicity leukemia cell lines tumor selectivity

Physicochemical Property Differentiation: Molecular Weight, Lipophilicity, and Rotatable Bond Profile versus Closest Commercial Analogs

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-phenylacetamide (MW 322.38 g/mol) occupies a distinct position in physicochemical space relative to its closest commercially available analogs . Compared to the 4-isopropylphenyl analog (CAS 923386-35-0, MW 364.47, 4 rotatable bonds, exact mass 364.1245), the unsubstituted phenylacetamide compound has a lower molecular weight and reduced lipophilicity, offering a more favorable starting point for lead optimization where additional substituent space is desired . Relative to the 4-(propan-2-ylsulfanyl)phenyl analog (CAS 955618-37-8, contains a thioether substituent with additional metabolic liability), the target compound lacks the potentially oxidizable sulfide group, which may confer greater metabolic stability in in vitro assays [1]. Computed properties for the closest analog N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-methylbenzamide indicate LogP ≈ 4.10, TPSA ≈ 78.43 Ų, 4 rotatable bonds, and zero Rule-of-5 violations, providing a reference frame for the phenylacetamide compound's drug-likeness profile .

drug-likeness Lipinski rule of five physicochemical profiling

Synthetic Accessibility and Scaffold Derivatization Potential: Key Intermediate for Focused Library Synthesis

The chromeno[4,3-d]thiazol-2-amine core constitutes a versatile synthetic intermediate amenable to regioselective N-acylation with diverse carboxylic acid derivatives [1]. A recently reported cascade reaction methodology from 3-chlorochromones and thioamides enables efficient and regioselective construction of substituted thiazole scaffolds in short reaction times with excellent yields, providing a validated synthetic route applicable to this chemotype [1]. The target compound, with its unsubstituted phenylacetamide group, serves as a reference compound within a broader chromeno[4,3-d]thiazole library where systematic variation of the acyl substituent (phenyl-, cyclohexyl-, cinnamyl-, furanyl-, alkyl-) can be used to probe structure-activity relationships across diverse biological targets [2]. This contrasts with more heavily substituted analogs (e.g., the 4-ethylsulfonylphenylacetamide or 4-isopropylsulfanylphenyl variants) that have exhausted substitution vectors on the phenyl ring and are less amenable to further diversification [2].

focused library synthesis scaffold derivatization medicinal chemistry building block

Research-Use-Only Classification and Regulatory Exclusion: Procurement and Compliance Distinction

This compound is explicitly designated for non-human research use only and is not intended for therapeutic, diagnostic, or veterinary applications . This regulatory classification is a critical procurement consideration: the compound has not been manufactured under GMP conditions, lacks a DMF (Drug Master File), and should not be used in studies intended to support regulatory filings without further qualification . Vendor technical datasheets confirm a typical purity specification of ≥95%, with the product supplied as a research-grade chemical without certification for in vivo human use . This designation is standard for chromeno[4,3-d]thiazole derivatives in this CAS series and does not imply toxicological concern; rather, it reflects the absence of formal pharmacological and toxicological characterization required for therapeutic-grade materials .

research-use-only procurement compliance non-therapeutic designation

Recommended Application Scenarios for N-(4H-Chromeno[4,3-d]thiazol-2-yl)-2-phenylacetamide Based on Evidence Strength


Oncology-Focused Phenotypic Screening and Cell-Based Antiproliferative Assays

Deploy this compound as a screening candidate in antiproliferative assays against panels of hematological and solid tumor cell lines (Jurkat, K562, HL-60, MCF-7, U251), leveraging the class-level evidence that structurally related chromeno-fused thiazole derivatives exhibit tumor-selective cytotoxicity with IC₅₀ values in the low-micromolar range (3.9 μM against Jurkat) and a selectivity window exceeding 25-fold versus non-tumor somatic cells (IC₅₀ > 100 μM against HaCaT, HEK293, Balb/c 3T3, and normal lymphocytes) [1]. The phenylacetamide substituent positions this compound within the cdk-inhibitory pharmacophore space claimed in patent literature, supporting its prioritization for cell-cycle-targeted phenotypic screens over analogs with non-aromatic acyl groups [2]. Include the thiochromeno analog (compound 37, HUVEC IC₅₀ = 1.1 μM) as a comparator to assess the functional impact of the chromene oxygen-to-thiochromene sulfur substitution in the same assay panel [3].

Structure-Activity Relationship (SAR) Exploration via Focused Library Synthesis

Utilize this compound as the core reference scaffold for systematic SAR studies around the chromeno[4,3-d]thiazole chemotype. The unsubstituted phenylacetamide group retains accessible diversification vectors at the para- and meta-positions of the phenyl ring, enabling modular synthesis of derivative libraries through amide coupling, Suzuki cross-coupling, or nucleophilic aromatic substitution, as distinct from pre-functionalized analogs (e.g., 4-ethylsulfonyl or 4-isopropylsulfanyl variants) that have fully occupied substitution positions [4]. The regioselective cascade reaction methodology (3-chlorochromone + thioamide, Michael addition/intramolecular cyclization) provides a validated synthetic route for scaffold construction in excellent yields [4]. Use this compound as a negative control (unsubstituted phenyl) in SAR studies comparing substituent effects on potency, selectivity, and physicochemical properties.

Physicochemical and ADMET Property Benchmarking for Lead Optimization Programs

Employ this compound (MW 322.38, 4 rotatable bonds, predicted drug-like profile with zero Rule-of-5 violations) as a reference point for physicochemical property assessment in chromeno-thiazole lead optimization campaigns . Its lower molecular weight relative to substituted analogs (e.g., 4-isopropylphenyl analog MW 364.47) and absence of metabolically labile groups (thioethers, sulfones) make it suitable as a baseline compound for comparative metabolic stability assays (e.g., liver microsome intrinsic clearance) and permeability assessments (e.g., PAMPA or Caco-2) . The predicted LogP range of approximately 3.5-4.1 for the scaffold class indicates moderate lipophilicity compatible with both biochemical assay solubility and membrane permeation, supporting its use in cellular target engagement studies .

Selectivity Profiling: Kinase Panel Screening and Target Deconvolution

Screen this compound against a panel of cyclin-dependent kinases (cdk1, cdk2, cdk4, cdk6) and related serine/threonine kinases to validate and quantify the cdk-inhibitory activity attributed to the phenylacetamide-thiazole pharmacophore in patent literature [2]. The phenylacetamide moiety is specifically associated with cdk/cyclin kinase inhibitory activity, distinguishing this compound from cyclohexanecarboxamide, cinnamamide, and butyramide analogs that lack this pharmacophore linkage [2]. Parallel screening against structurally related kinase families (e.g., tyrosine kinases, ATR kinase) will support target deconvolution and establish selectivity profiles that inform the compound's utility as a chemical probe. The chromeno[4,3-d]thiazole scaffold's rigidity and planar aromaticity may confer binding affinity advantages over more flexible, non-fused thiazole derivatives in kinase ATP-binding pockets [5].

Quote Request

Request a Quote for N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.